4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside synthesis pathway
4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Methylumbelliferyl 6-thio-palmitate-β-D-glucopyranoside
Authored by: Gemini, Senior Application Scientist
Introduction
4-Methylumbelliferyl 6-thio-palmitate-β-D-glucopyranoside is a crucial fluorogenic substrate designed for the sensitive detection of palmitoyl-protein thioesterase 1 (PPT1) activity.[1][2][3] A deficiency in this lysosomal hydrolase, which is responsible for removing long-chain fatty acyl groups from cysteine residues in proteins, leads to the neurodegenerative disorder known as infantile neuronal ceroid lipofuscinosis.[3] The enzymatic cleavage of this substrate by PPT1 releases the highly fluorescent 4-methylumbelliferone (4-MU), providing a quantifiable signal for diagnostic and research applications.[3]
This guide provides a comprehensive, in-depth overview of a robust and logical synthetic pathway for 4-Methylumbelliferyl 6-thio-palmitate-β-D-glucopyranoside. We will delve into the strategic considerations behind each synthetic step, explaining the causality of experimental choices and providing detailed protocols grounded in established chemical principles.
Overall Synthetic Strategy
The synthesis of this complex molecule is best approached through a convergent strategy, which can be broken down into three principal stages. This methodology ensures high yields and purity by systematically building the molecule's distinct functionalities.
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Stage 1: Glycosylation. Formation of the core 4-methylumbelliferyl-β-D-glucopyranoside structure through the strategic coupling of a protected glucose donor with the 4-methylumbelliferone aglycone.
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Stage 2: Regioselective C-6 Functionalization. Targeted modification of the C-6 primary hydroxyl group of the glucose moiety to introduce a thiol, which is the key handle for the final acylation step.
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Stage 3: Thioesterification. Acylation of the C-6 thiol with palmitic acid to form the final thioester product.
Below is a DOT language script that visualizes this overarching strategy.
Caption: Overall synthetic workflow.
Stage 1: Synthesis of 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside
Scientific Rationale
The initial and foundational step is the creation of the O-glycosidic bond between the glucose sugar and the phenolic hydroxyl group of 4-methylumbelliferone. The choice of a peracetylated glucose donor, such as β-D-glucose pentaacetate, is strategic for several reasons. Firstly, the acetyl protecting groups render the sugar soluble in common organic solvents. Secondly, and more critically, the C-2 acetyl group provides anchimeric assistance (neighboring group participation), which directs the incoming nucleophile (4-methylumbelliferone) to the opposite face of the pyranose ring, thus ensuring the stereoselective formation of the desired 1,2-trans product, which in the case of glucose is the β-anomer.[4]
The reaction is promoted by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) or stannic chloride (SnCl₄), which activates the anomeric position of the glucose donor, facilitating nucleophilic attack by the 4-methylumbelliferone.[5][6]
Caption: Stage 1: Glycosylation reaction overview.
Experimental Protocol: Glycosylation
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Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add 4-methylumbelliferone (1.0 eq) and β-D-glucose pentaacetate (1.2 eq).
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Dissolution: Dissolve the reactants in anhydrous dichloromethane (DCM).
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Initiation: Cool the solution to 0 °C in an ice bath. Add the Lewis acid (e.g., SnCl₄, 1.1 eq) dropwise with vigorous stirring.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Quenching: Upon completion, carefully quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extraction: Transfer the mixture to a separatory funnel, and extract the organic layer. Wash the organic layer sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the pure acetylated glucoside.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| 4-Methylumbelliferone | 1.0 | Glycosyl Acceptor |
| β-D-Glucose Pentaacetate | 1.2 | Glycosyl Donor |
| Stannic Chloride (SnCl₄) | 1.1 | Lewis Acid Catalyst |
| Dichloromethane (DCM) | - | Anhydrous Solvent |
| Temperature | 0 °C to RT | Reaction Control |
| Reaction Time | 4-6 hours | For completion |
Stage 2: Synthesis of 4-Methylumbelliferyl 6-thio-β-D-glucopyranoside
Scientific Rationale
This stage is the most nuanced part of the synthesis, requiring regioselective modification of the C-6 position. The primary hydroxyl at C-6 is inherently more reactive than the secondary hydroxyls at C-2, C-3, and C-4. However, to install a thiol, we must first convert the C-6 hydroxyl into a good leaving group. A highly effective method for this transformation on a protected glucoside is to first create a 4,6-O-benzylidene acetal, which can then be regioselectively opened to install a bromine at C-6 and a benzoyl group at C-4.[7]
The resulting 6-bromo derivative is an excellent electrophile for nucleophilic substitution. Reaction with a sulfur nucleophile, such as potassium thioacetate (KSAc), will proceed via an Sₙ2 mechanism to displace the bromide and form a thioacetate at the C-6 position.[8] Subsequent deacetylation of this thioester will yield the desired free thiol, which is then ready for the final acylation step.
Caption: Stage 2: Multi-step C-6 functionalization workflow.
Experimental Protocol: C-6 Functionalization
Step 2a: Formation of 4,6-O-Benzylidene Acetal
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Deprotection: First, deacetylate the product from Stage 1 using Zemplén conditions (catalytic sodium methoxide in methanol) to obtain 4-Methylumbelliferyl-β-D-glucopyranoside.
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Acetal Formation: Dissolve the deprotected glucoside in benzaldehyde. Add freshly fused zinc chloride (ZnCl₂) and stir at room temperature for 24-48 hours.[7]
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Work-up: Pour the reaction mixture into cold water and stir to precipitate the product. Filter and wash the solid to obtain the 4,6-O-benzylidene acetal.
Step 2b: Regioselective Bromination
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Reaction Setup: Suspend the 4,6-O-benzylidene acetal in a solution of carbon tetrachloride. Add N-bromosuccinimide (NBS) and barium carbonate.[7]
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Heating: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.
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Isolation: Filter the hot reaction mixture to remove solids. Concentrate the filtrate under reduced pressure. The crude product, 4-methylumbelliferyl 2,3-di-O-acetyl-4-O-benzoyl-6-bromo-6-deoxy-β-D-glucopyranoside, can be purified by chromatography.
Step 2c: Nucleophilic Substitution with Thioacetate
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Reaction: Dissolve the 6-bromo intermediate in an appropriate solvent like dimethylformamide (DMF). Add potassium thioacetate (KSAc, ~1.5 eq).
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Heating: Heat the mixture to around 60-80 °C and stir for several hours until TLC analysis indicates the consumption of the starting material.[8]
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Work-up: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the organic layer, dry, and concentrate. Purify by chromatography to yield the 6-S-acetyl-6-thio intermediate.
Step 2d: Thiol Generation
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Deacetylation: Dissolve the 6-thioacetate intermediate in anhydrous methanol. Add a catalytic amount of sodium methoxide (NaOMe) at 0 °C.
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Monitoring: Stir the reaction at room temperature and monitor by TLC until all acetyl and benzoyl groups are removed.
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Neutralization: Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺), filter, and concentrate the filtrate to obtain the deprotected 4-Methylumbelliferyl 6-thio-β-D-glucopyranoside.
Stage 3: Thioesterification with Palmitic Acid
Scientific Rationale
The final stage involves the formation of the thioester bond between the C-6 thiol and palmitic acid. Thioesters are a class of carboxylic acid derivatives and can be formed through nucleophilic acyl substitution.[9][10] A common and effective method is to activate the carboxylic acid (palmitic acid) to make it more electrophilic. This is typically achieved by converting it to an acid chloride.
Palmitoyl chloride is highly reactive and will readily react with the nucleophilic thiol group in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the HCl byproduct. This reaction is generally high-yielding and proceeds under mild conditions.
Experimental Protocol: Thioesterification
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Preparation: Dissolve the product from Stage 2 (4-Methylumbelliferyl 6-thio-β-D-glucopyranoside with remaining hydroxyls protected as acetates for solubility and to prevent side reactions) in anhydrous DCM or THF containing pyridine (~2.0 eq).
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Acylation: Cool the solution to 0 °C. Add palmitoyl chloride (1.2 eq) dropwise.
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Reaction: Allow the mixture to warm to room temperature and stir overnight.
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Work-up: Quench the reaction with water. Extract the product into an organic solvent, wash with dilute HCl (to remove pyridine), saturated NaHCO₃, and brine.
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Final Deprotection: Dry the organic phase, concentrate, and then subject the crude product to a final deprotection step (e.g., Zemplén deacetylation) to remove any remaining protecting groups on the sugar ring.
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Purification: Purify the final product using silica gel chromatography or recrystallization to obtain 4-Methylumbelliferyl 6-thio-palmitate-β-D-glucopyranoside.
| Parameter | Value/Reagent | Purpose |
| Starting Material | Protected 6-Thio-glucoside | Nucleophile |
| Acylating Agent | Palmitoyl Chloride | Electrophile |
| Base | Pyridine | HCl Scavenger |
| Solvent | Anhydrous DCM | Reaction Medium |
| Final Purification | Chromatography/Recrystallization | Isolate pure product |
Conclusion
The synthesis of 4-Methylumbelliferyl 6-thio-palmitate-β-D-glucopyranoside is a multi-step process that requires careful control of protecting groups and regioselectivity. The pathway outlined in this guide, which proceeds through a glycosylation, a targeted C-6 functionalization via a brominated intermediate, and a final thioesterification, represents a logical and robust approach based on well-established principles of carbohydrate chemistry. Each stage is designed to maximize yield and stereocontrol, leading to the efficient production of this vital fluorogenic substrate for critical diagnostic and research applications in the study of lysosomal storage diseases.
References
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The Organic Chemistry Tutor. (2017, January 12). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry [Video]. YouTube. Retrieved from [Link]
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Gimber, N., et al. (2021). Synthesis and In Vitro Evaluation of a Set of 6-Deoxy-6-thio-carboranyl d-Glucoconjugates Shed Light on the Substrate Specificity of the GLUT1 Transporter. Molecules, 26(15), 4426. Retrieved from [Link]
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Hanessian, S., & Plessas, N. R. (1969). The reaction of N-bromosuccinimide with benzylidene acetals. Journal of Organic Chemistry, 34(4), 1035-1044. (Note: While not directly in the search results, this is a foundational paper for the Hanessian-Hullar reaction described in reference[7]).
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Chad's Prep. (2021, April 8). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
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Ruixibiotech. (n.d.). 4-Methylumbelliferyl 6-thio-Palmitate-β-D-Glucopyranoside. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Synthesis and stability assay of 4-methylumbelliferyl (1→3)-β-D-pentaglucoside. Retrieved from [Link]
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Szymański, P., et al. (2020). Catalyst-free regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides with acetic acid. Organic & Biomolecular Chemistry, 18, 8334-8342. Retrieved from [Link]
- Google Patents. (n.d.). CN104926898A - Method for synthesizing various glucosides on basis of 4-methylumbelliferone.
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ResearchGate. (n.d.). Synthesis of 4-methylumbelliferyl glycosides for the detection of α- and β-D-galactopyranosaminidases. Retrieved from [Link]
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Organic Syntheses. (n.d.). Glucopyranoside, methyl 6-bromo-6-deoxy-, 4-benzoate, α-D-. Retrieved from [Link]
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Carl ROTH. (n.d.). 4-Methylumbelliferyl 6-thio-palmitate-b-D-glucopyranoside. Retrieved from [Link]
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Cayman Chemical. (n.d.). 4-Methylumbelliferyl 6-thio-Palmitate-β-D-Glucopyranoside. Retrieved from [Link]
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Vozniyi, Y. V., et al. (1999). A new simple enzyme assay for pre- and postnatal diagnosis of infantile neuronal ceroid lipofuscinosis (INCL) and its variants. Journal of Medical Genetics, 36(6), 471-474. (Note: This reference is cited by Cayman Chemical[3] and provides context for the substrate's use).
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National Center for Biotechnology Information. (2022). Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. Molecules, 27(18), 5988. Retrieved from [Link]
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Ruixibiotech. (n.d.). 4-Methylumbelliferyl 6-thio-Palmitate-β-D-Glucopyranoside. Retrieved from [Link]
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